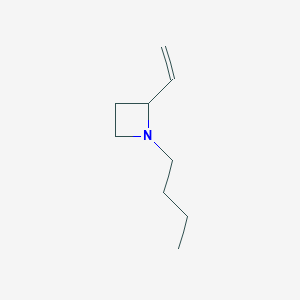
2-Fluoro-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2,3-dihydro-1H-indene is a fluorinated derivative of 2,3-dihydro-1H-indene, a compound characterized by a fused bicyclic structure consisting of a benzene ring and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2,3-dihydro-1H-indene typically involves the fluorination of 2,3-dihydro-1H-indene. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form fluoro-substituted indanones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield fluoro-substituted indanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products:
Oxidation: Fluoro-substituted indanones.
Reduction: Fluoro-substituted indanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2,3-dihydro-1H-indene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the study of fluorinated analogs of biologically active molecules, which can help in understanding the role of fluorine in biological systems.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a potential candidate for drug development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties imparted by the fluorine atom.
Mechanism of Action
The mechanism of action of 2-Fluoro-2,3-dihydro-1H-indene depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its binding affinity and activity. The presence of fluorine can also affect the compound’s lipophilicity and membrane permeability, impacting its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
2,3-Dihydro-1H-indene: The non-fluorinated parent compound.
2-Chloro-2,3-dihydro-1H-indene: A chlorinated analog.
2-Bromo-2,3-dihydro-1H-indene: A brominated analog.
Comparison:
Uniqueness: The fluorine atom in 2-Fluoro-2,3-dihydro-1H-indene imparts unique properties such as increased metabolic stability and altered electronic effects compared to its non-fluorinated and halogenated analogs.
Reactivity: Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interaction with other molecules, making it distinct from its chloro and bromo counterparts.
Properties
IUPAC Name |
2-fluoro-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYYLYDHACIROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11923712.png)

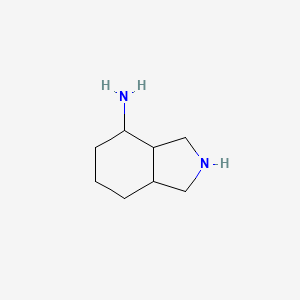
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11923749.png)
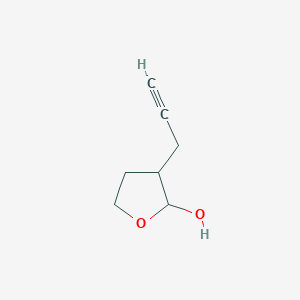

![7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11923763.png)
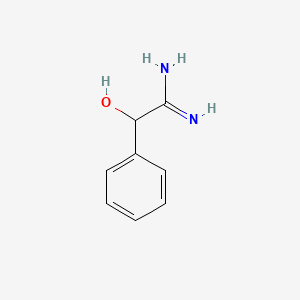
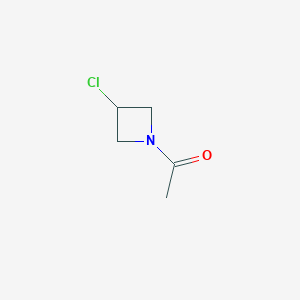

![Imidazo[1,5-a]pyridin-7-amine](/img/structure/B11923768.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)

